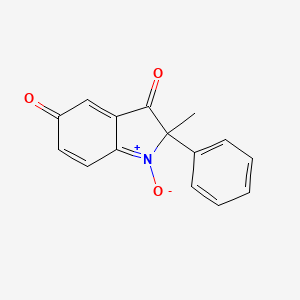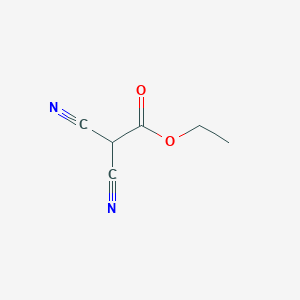
Lontrel 205
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lontrel 205, known scientifically as clopyralid, is a selective herbicide primarily used for the control of broadleaf weeds. It is particularly effective against weeds in cereals, canola, pastures, and fallow lands. The active ingredient in this compound is clopyralid, which is present as the dimethylamine salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Clopyralid is synthesized through a series of chemical reactions starting from pyridineThe final product is then converted into its dimethylamine salt form to enhance its solubility and efficacy .
Industrial Production Methods
Industrial production of clopyralid involves large-scale chemical synthesis in controlled environments. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and effectiveness of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Clopyralid undergoes several types of chemical reactions, including:
Oxidation: Clopyralid can be oxidized to form various by-products.
Reduction: Reduction reactions can modify the functional groups in clopyralid.
Substitution: Clopyralid can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with clopyralid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of clopyralid can produce various carboxylic acids, while reduction can yield different amine derivatives .
Aplicaciones Científicas De Investigación
Clopyralid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Industry: Utilized in the formulation of herbicides for agricultural and non-agricultural uses
Mecanismo De Acción
Clopyralid exerts its herbicidal effects by mimicking plant hormones known as auxins. It disrupts normal cell growth and division, leading to uncontrolled and abnormal growth, which ultimately kills the plant. The compound is absorbed mainly through the foliage and translocated throughout the plant, affecting both the shoots and roots .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another auxin-mimicking herbicide with a broader spectrum of activity.
Dicamba: Similar in action to clopyralid but with different selectivity and environmental persistence.
Triclopyr: Used for woody plant control and has a different spectrum of activity compared to clopyralid
Uniqueness of Clopyralid
Clopyralid is unique in its high selectivity for certain broadleaf weeds, making it particularly useful in crops like cereals and canola where other herbicides might damage the crop. Its ability to translocate throughout the plant ensures effective control of both above-ground and below-ground parts of the weed .
Propiedades
| 79636-51-4 | |
Fórmula molecular |
C14H9Cl4NO5 |
Peso molecular |
413.0 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)acetic acid;3,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H3Cl2NO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;7-3-1-2-4(8)9-5(3)6(10)11/h1-3H,4H2,(H,11,12);1-2H,(H,10,11) |
Clave InChI |
DEQVDQYDHHKMFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=NC(=C1Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)

![Cyclohexanone, 2-[(trimethylsilyl)methyl]-](/img/structure/B14435062.png)

